molecular formula C7H15B B1374200 1-Bromo-2,2-dimethylpentane CAS No. 79803-29-5

1-Bromo-2,2-dimethylpentane

Cat. No.: B1374200
CAS No.: 79803-29-5
M. Wt: 179.1 g/mol
InChI Key: XBIKVNYYPQKIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2,2-dimethylpentane (CAS 79803-29-5) is a specialized organic compound valued in research for its distinctive sterically hindered neopentyl-like structure. Its defining feature is a bromine atom attached to a primary carbon, which is itself bonded to a quaternary carbon center. This quaternary center, adorned with two methyl groups and an ethyl group, creates a highly crowded molecular environment around the reactive site . This significant steric hindrance is the basis for its primary research application: serving as a model substrate for investigating complex organic reaction mechanisms. The bulky groups effectively shield the electrophilic carbon, making the compound highly resistant to bimolecular nucleophilic substitution (S N 2) reactions by impeding the necessary backside attack by a nucleophile . Consequently, it is an ideal tool for teaching and studying steric effects on reaction kinetics. Furthermore, while formally a primary alkyl halide, its journey in unimolecular reactions (S N 1 or E1) is complicated by the instability of the potential primary carbocation intermediate. This often leads to rearrangements, such as hydride or alkyl shifts, to form more stable tertiary carbocations, providing practical insights into carbocation stability and rearrangement pathways . The compound's structure also poses challenges for E2 elimination due to the lack of suitably oriented beta-hydrogens, further cementing its role in elucidating the subtleties of reaction mechanisms and the interplay between substrate structure and reactivity . Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,2-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIKVNYYPQKIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 1 Bromo 2,2 Dimethylpentane

Nucleophilic Substitution Routes from Functionalized Precursors

A more controlled and effective strategy for synthesizing 1-Bromo-2,2-dimethylpentane involves starting with a precursor molecule that already has a functional group at the desired carbon atom. The most common precursor is the corresponding primary alcohol, 2,2-dimethylpentan-1-ol.

The conversion of 2,2-dimethylpentan-1-ol to this compound involves substituting the hydroxyl (-OH) group with a bromine atom. However, the structure of this alcohol, being a neopentyl-type alcohol, presents a significant challenge: a high propensity for carbocation rearrangement under acidic conditions. youtube.com

Reaction with HBr: Treating 2,2-dimethylpentan-1-ol with hydrogen bromide (HBr) is generally not a suitable method. The reaction mechanism involves protonation of the alcohol to form a good leaving group (water), followed by its departure to form a primary carbocation. This primary carbocation is highly unstable and will rapidly rearrange via a hydride or methyl shift to form a more stable tertiary carbocation, ultimately leading to the formation of 2-bromo-2,3-dimethylpentane as the major product, not the desired this compound. youtube.comyoutube.com

Reagents Favoring Sₙ2 Pathways: To avoid carbocation rearrangement, reagents that facilitate an Sₙ2 (bimolecular nucleophilic substitution) mechanism are required.

Phosphorus Tribromide (PBr₃): This is a classic and effective reagent for converting primary alcohols to alkyl bromides without rearrangement. The mechanism involves the alcohol attacking the phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group (now a good leaving group) from the backside, resulting in the desired this compound.

Thionyl Chloride (SOCl₂) and a Bromide Salt: Another approach is to first convert the alcohol to a tosylate or mesylate, which are excellent leaving groups, and then displace it with a bromide ion (e.g., from NaBr) in an Sₙ2 reaction. Alternatively, using thionyl chloride in the presence of a bromide source can also achieve the conversion.

Table 2: Comparison of Reagents for Converting 2,2-dimethylpentan-1-ol to this compound

Reagent Typical Mechanism Rearrangement Risk Suitability for Synthesis
HBr Sₙ1-like Very High Unsuitable
PBr₃ Sₙ2 Low Suitable

The viability of the nucleophilic substitution route depends on the accessibility of the starting alcohol, 2,2-dimethylpentan-1-ol (also known as neoheptanol). smolecule.com This branched primary alcohol can be synthesized through several established organic chemistry methods.

One common approach is through a Grignard reaction. For example, the reaction of propylmagnesium bromide with 2,2-dimethylpropanal would yield the target alcohol after an acidic workup. Another route involves the reduction of 2,2-dimethylpentanoic acid or one of its ester derivatives using a strong reducing agent like lithium aluminum hydride (LiAlH₄). smolecule.com

Mechanistic Investigations and Reactivity Analysis of 1 Bromo 2,2 Dimethylpentane

Nucleophilic Substitution Pathways (S(_N)1 and S(_N)2)

The reactivity of the primary alkyl halide, 1-bromo-2,2-dimethylpentane, in nucleophilic substitution reactions presents a classic case study in organic chemistry, illustrating the profound influence of substrate structure on reaction mechanisms. Although it is a primary halide, its unique structure, featuring a bulky tert-butyl group adjacent to the reaction center, leads to atypical behavior when compared to simple primary alkyl halides. This structure significantly hinders the bimolecular (S(_N)2) pathway and promotes a unimolecular (S(_N)1) pathway involving a carbocation rearrangement.

The S(_N)2 reaction mechanism is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. chemicalnote.com This mechanism is highly sensitive to steric hindrance at the reaction center. libretexts.org

In the case of this compound, the carbon atom bonded to the bromine is a primary carbon. Typically, primary alkyl halides are excellent substrates for S(_N)2 reactions because there is little steric bulk to impede the incoming nucleophile. masterorganicchemistry.com However, this compound is a neopentyl-type halide. The carbon atom adjacent to the primary carbon (the β-carbon) is a quaternary center, bonded to two methyl groups and an ethyl group. This arrangement is often referred to as a neopentyl group. libretexts.orgmasterorganicchemistry.com

This bulky tert-butyl-like structure effectively shields the primary carbon from backside attack. quora.com Any nucleophile attempting to approach the electrophilic carbon is sterically blocked by the large alkyl groups on the neighboring carbon. quora.combrainly.com This severe steric hindrance raises the energy of the S(_N)2 transition state, making the reaction extremely slow. libretexts.org For practical purposes, neopentyl halides like this compound are considered inert to the S(_N)2 mechanism. masterorganicchemistry.com

Kinetic studies starkly illustrate the impact of this steric hindrance. The rate of S(_N)2 reactions decreases significantly as the steric bulk around the reaction site increases. libretexts.org Neopentyl bromide, a close analog of this compound, reacts millions of times slower than methyl bromide and hundreds of thousands of times slower than simple primary alkyl halides like propyl bromide. masterorganicchemistry.comic.ac.uk This dramatic decrease in reactivity highlights that steric effects from adjacent carbons (β-branching) can be just as prohibitive as steric effects directly on the reacting carbon (α-branching). libretexts.orgmasterorganicchemistry.com

Relative S(_N)2 Reaction Rates for Various Alkyl Bromides
Alkyl BromideStructureTypeRelative Rate
Methyl bromideCH(_3)BrMethyl~30,000,000
Ethyl bromideCH(_3)CH(_2)BrPrimary~100,000
Propyl bromideCH(_3)CH(_2)CH(_2)BrPrimary~40,000
Neopentyl bromide (analog)(CH(_3))(_3)CCH(_2)BrPrimary (Hindered)1
tert-Butyl bromide (analog)(CH(_3))(_3)CBrTertiary~0 (No S(_N)2 reaction)

Data compiled from various sources illustrating the dramatic effect of steric hindrance on S(_N)2 reactivity. masterorganicchemistry.comlibretexts.orgic.ac.uk

The S(_N)1 mechanism proceeds through a stepwise process, beginning with the rate-determining formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The rate of an S(_N)1 reaction is primarily dependent on the stability of the carbocation formed. fiveable.mequora.com

For this compound to react via a direct S(_N)1 pathway, the bromine atom would first depart, forming a primary carbocation. glasp.co However, primary carbocations are intrinsically unstable due to a lack of stabilizing factors like hyperconjugation and the inductive effect from adjacent alkyl groups. organicchemistrytutor.comstackexchange.com The order of carbocation stability is tertiary > secondary >> primary > methyl. fiveable.meorganicchemistrytutor.com Because of this high instability, the formation of a primary carbocation is energetically very unfavorable, making a direct S(_N)1 reaction extremely slow. quora.comorganicchemistrytutor.com

Despite the instability of the initial primary carbocation, this compound can undergo S(_N)1 reactions, particularly under solvolysis conditions with a weak nucleophile and heat. msu.eduyoutube.com This is possible because the initially formed primary carbocation can undergo a rapid rearrangement to a more stable carbocation. libretexts.org This process is a key feature of carbocation chemistry, driven by the formation of a lower-energy intermediate. wikipedia.orgchemistrysteps.com

In the case of the 2,2-dimethylpentyl system, as the bromine leaves, a neighboring alkyl group (a methyl group) migrates with its pair of bonding electrons to the adjacent, electron-deficient carbon. glasp.comsu.edu This type of rearrangement is known as a 1,2-alkyl shift or, more specifically, a 1,2-methanide shift. wikipedia.org

The 1,2-methyl shift transforms the highly unstable primary carbocation into a much more stable tertiary carbocation. msu.eduyoutube.com This rearranged tertiary carbocation is then rapidly attacked by the nucleophile (e.g., the solvent, such as methanol (B129727) or water) to yield the final substitution product. glasp.cochegg.com This rearrangement is so favorable that the reaction proceeds through this pathway rather than the direct, un-rearranged S(_N)1 or the sterically hindered S(_N)2 pathways. msu.eduyoutube.com The driving force for the rearrangement is the significant increase in stability gained by converting a primary carbocation to a tertiary one. youtube.comlibretexts.org

Unimolecular Nucleophilic Substitution (SN1) Reactivity and Carbocation Intermediates

Carbocation Rearrangements (e.g., 1,2-Hydride and Alkyl Shifts)
Formation and Stabilization of More Substituted Carbocations

The substitution reactions of this compound, a neopentyl-type halide, present a unique case for carbocation formation. Although it is a primary alkyl halide, its reaction via an S\textsubscript{N}1 pathway involves the formation of a carbocation intermediate. quora.comglasp.co Initially, the departure of the bromide leaving group would lead to a highly unstable primary carbocation. glasp.co

However, this primary carbocation is not the reactive intermediate that dictates the final product. Due to the substitution pattern of the neopentyl group, the initial primary carbocation rapidly rearranges to a more stable, more substituted carbocation. quora.com The stability of carbocations increases significantly from primary to secondary to tertiary. This stabilization arises from two main electronic effects: the inductive effect and hyperconjugation. The alkyl groups surrounding the positively charged carbon in a tertiary carbocation are electron-donating, which helps to disperse the positive charge. Hyperconjugation involves the delocalization of electrons from adjacent C-H sigma bonds into the empty p-orbital of the carbocation, further stabilizing the structure. chemistrysteps.com In the case of this compound, the rearrangement leads to the formation of a tertiary carbocation, which is significantly more stable than the initial primary carbocation. glasp.co

Wagner-Meerwein Type Rearrangements in Neopentyl Systems

The conversion of the unstable primary carbocation to a stable tertiary carbocation in neopentyl systems like this compound occurs through a specific type of molecular rearrangement known as a Wagner-Meerwein rearrangement. wikipedia.orglibretexts.org This rearrangement is a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orgchempedia.info

Specifically, in the S\textsubscript{N}1 reaction of this compound, once the primary carbocation is formed, a methyl group from the adjacent quaternary carbon (C2) shifts with its pair of bonding electrons to the positively charged primary carbon (C1). glasp.co This 1,2-methyl shift results in the formation of a new, more stable tertiary carbocation at C2. libretexts.org This rearranged carbocation is the key intermediate that then reacts with a nucleophile to form the final substitution product, which has a different carbon skeleton than the starting material. libretexts.org Such rearrangements are common in systems that can form a more stable carbocation through the migration of an alkyl or hydride group. wikipedia.org

Solvent Polarity and Nucleophile Strength Effects on S\textsubscript{N}1/S\textsubscript{N}2 Competition

The competition between S\textsubscript{N}1 and S\textsubscript{N}2 pathways for this compound is heavily influenced by solvent polarity and nucleophile strength, although the steric hindrance of the substrate plays a dominant role.

S\textsubscript{N}2 Reactions: The S\textsubscript{N}2 mechanism is severely hindered for this compound. chemistrysteps.commasterorganicchemistry.com This is due to the significant steric bulk of the tert-butyl group adjacent to the carbon bearing the bromine atom, which prevents the necessary backside attack by a nucleophile. chemistrysteps.commasterorganicchemistry.com Even with strong nucleophiles, which typically favor S\textsubscript{N}2 reactions, the reaction rate is extremely slow, in some cases millions of times slower than for a simple primary alkyl halide like methyl bromide. spcmc.ac.inyoutube.com Polar aprotic solvents (e.g., acetone, DMSO), which are ideal for S\textsubscript{N}2 reactions because they solvate the cation but not the "naked" nucleophile, cannot overcome this profound steric barrier. pressbooks.publibretexts.org

S\textsubscript{N}1 Reactions: The S\textsubscript{N}1 mechanism is favored under conditions that promote carbocation formation. masterorganicchemistry.com Polar protic solvents, such as water, alcohols (e.g., methanol, ethanol), and formic acid, are particularly effective at promoting S\textsubscript{N}1 reactions. glasp.copressbooks.pubkhanacademy.org These solvents can stabilize the transition state leading to the carbocation and the bromide leaving group through hydrogen bonding. pressbooks.publibretexts.org Weak nucleophiles also favor the S\textsubscript{N}1 pathway because they are not strong enough to force an S\textsubscript{N}2 displacement and will wait for the formation of the carbocation intermediate before reacting. reddit.comlibretexts.org In many S\textsubscript{N}1 reactions of this substrate, the polar protic solvent itself acts as the nucleophile in a process called solvolysis. glasp.coyoutube.com

FactorEffect on this compoundFavored Pathway
Nucleophile Strong (e.g., OH⁻, RO⁻) : Cannot overcome steric hindrance for backside attack.S\textsubscript{N}2 is extremely slow. masterorganicchemistry.comyoutube.com
Weak (e.g., H₂O, ROH) : Allows time for carbocation formation and rearrangement.S\textsubscript{N}1 is favored. glasp.colibretexts.org
Solvent Polar Protic (e.g., H₂O, EtOH) : Stabilizes the carbocation and leaving group.S\textsubscript{N}1 is favored. pressbooks.publibretexts.org
Polar Aprotic (e.g., Acetone) : Does not sufficiently stabilize the carbocation intermediate.S\textsubscript{N}2 remains sterically hindered and extremely slow.

Comprehensive Mechanistic Interplay in Substitution Reactions

For this compound, the interplay between substitution mechanisms is skewed due to its unique structure. It is a primary halide, a class that typically favors S\textsubscript{N}2 reactions. However, it possesses a neopentyl structure, which is exceptionally sterically hindered, rendering the S\textsubscript{N}2 pathway practically inert. chemistrysteps.commasterorganicchemistry.com

Elimination Reaction Pathways (E1 and E2)

Elimination reactions, which form alkenes, are often in competition with substitution reactions. For this compound, both E1 and E2 pathways are possible, with the reaction conditions determining the dominant mechanism. pearson.combrainly.com

Dehydrohalogenation Mechanisms

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, resulting in the formation of a pi bond. wordpress.com

E2 Mechanism: The E2 (elimination, bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from a β-carbon at the same time as the leaving group (bromide) departs from the α-carbon. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. ksu.edu.sa This pathway is favored by the use of strong, often sterically hindered bases, such as potassium tert-butoxide (t-BuOK). chemistrysteps.comksu.edu.sa The bulky nature of such bases can favor elimination over substitution. chemistrysteps.com

E1 Mechanism: The E1 (elimination, unimolecular) reaction is a two-step process that competes directly with the S\textsubscript{N}1 reaction. quora.com The first step, which is the slow, rate-determining step, is the formation of a carbocation. libretexts.org This is the same intermediate involved in the S\textsubscript{N}1 pathway. In the second step, a weak base (often the solvent) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. chemistrysteps.com E1 reactions are favored by conditions that stabilize carbocation formation, such as polar protic solvents and the absence of a strong base. libretexts.orglibretexts.org Since the E1 reaction of this compound would proceed through the same rearranged tertiary carbocation as the S\textsubscript{N}1 reaction, a mixture of elimination and substitution products is expected under these conditions.

MechanismBase RequirementSolventIntermediateStepsCompeting Reaction
E1 Weak Base (e.g., H₂O, ROH) libretexts.orgPolar Protic libretexts.orgCarbocation libretexts.orgTwoS\textsubscript{N}1
E2 Strong Base (e.g., ⁻OH, ⁻OR) libretexts.orgVariesNone (Transition State)OneS\textsubscript{N}2

Regioselectivity in Alkene Product Formation

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. The major product is typically predicted by Zaitsev's rule or, in some cases, Hofmann's rule.

Zaitsev's Rule: Formulated by Alexander Zaitsev, this empirical rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. libretexts.orggauthmath.com For the rearranged tertiary carbocation formed from this compound, there are two types of adjacent β-hydrogens that can be removed. Removal of a proton from the methylene (B1212753) group (CH₂) would yield 2,2-dimethylpent-2-ene (a trisubstituted alkene), while removal from a methyl group (CH₃) would yield 2-methyl-2-ethyl-but-1-ene (a disubstituted alkene). According to Zaitsev's rule, the more stable trisubstituted alkene would be the major product when using small, strong bases like ethoxide or hydroxide (B78521). wordpress.commsu.edu

Hofmann's Rule: In contrast to Zaitsev's rule, the Hofmann rule predicts that the major product will be the less substituted alkene. wikipedia.orgmasterorganicchemistry.com This outcome is favored when there is significant steric hindrance, either in the substrate or, more commonly, in the base used for the elimination. ucla.edu When a bulky base, such as potassium tert-butoxide [KOC(CH₃)₃], is used to react with this compound, it has more difficulty accessing the more sterically hindered internal proton required for Zaitsev product formation. msu.edu Instead, the bulky base will preferentially abstract the more accessible proton from the less hindered terminal methyl group, leading to the formation of the less substituted alkene (the Hofmann product) as the major product. wikipedia.orgmasterorganicchemistry.com

Influence of Base Strength and Steric Parameters on E1/E2 Pathway Selection

The elimination reactions of this compound, a sterically hindered primary alkyl halide, are significantly influenced by the strength and steric bulk of the base employed. This substrate can theoretically undergo elimination via both E1 (unimolecular) and E2 (bimolecular) pathways, and the selection between these is a classic example of structure-reactivity relationships in organic chemistry.

The E2 mechanism is a single, concerted step where the base abstracts a β-hydrogen at the same time as the bromide leaving group departs. pearson.com This pathway is highly sensitive to the strength of the base; strong bases are required to facilitate the simultaneous bond-breaking and bond-forming events. quora.com For this compound, the β-hydrogens are located on the C3 carbon. Strong, non-bulky bases such as sodium ethoxide (NaOEt) in ethanol (B145695) would favor the E2 pathway.

Conversely, the E1 mechanism proceeds through a two-step process, beginning with the slow, rate-determining formation of a carbocation intermediate, followed by a rapid deprotonation by a base to form the alkene. iitk.ac.inchemicalnote.com This pathway is favored by weak bases and polar protic solvents, like ethanol or water, which can stabilize the intermediate carbocation. youtube.comksu.edu.sa Although this compound is a primary halide, the initial primary carbocation is highly unstable and prone to rearrangement. A 1,2-hydride shift from the C3 position would lead to a more stable tertiary carbocation, which would then be deprotonated to yield the final alkene products.

Steric hindrance plays a crucial role, not only in the substrate but also in the base. nih.gov The use of sterically bulky bases, such as potassium tert-butoxide (KOtBu), can dramatically alter the regioselectivity of the E2 reaction. masterorganicchemistry.compearson.com Due to the crowded environment around the β-hydrogens, a bulky base will preferentially abstract the most accessible proton. This often leads to the formation of the less substituted alkene, a product known as the Hofmann product, in contrast to the more substituted and thermodynamically more stable Zaitsev product favored by smaller bases. masterorganicchemistry.com

Table 1: Predicted Major Elimination Pathway for this compound under Various Conditions
BaseBase StrengthSteric BulkSolventPredicted Major PathwayPredicted Major Product
Sodium Ethoxide (NaOEt)StrongSmallEthanolE22,2-Dimethyl-2-pentene (Zaitsev)
Potassium tert-Butoxide (KOtBu)StrongBulkytert-ButanolE23,3-Dimethyl-1-pentene (Hofmann)
Ethanol (EtOH)WeakSmallEthanol (solvolysis)E1 (with rearrangement)2,3-Dimethyl-2-pentene
Water (H₂O)WeakSmallWater (solvolysis)E1 (with rearrangement)2,3-Dimethyl-2-pentene

Competition Between Substitution and Elimination Processes

Alkyl halides like this compound are classic substrates where substitution and elimination reactions compete. quora.com The outcome of the reaction is determined by a careful balance of factors including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature. libretexts.orgyoutube.com

The structure of this compound, a neopentyl-type primary halide, presents significant steric hindrance around the α-carbon. This steric bulk severely inhibits the bimolecular substitution (SN2) pathway, which requires a backside attack by the nucleophile on the carbon atom bonded to the bromine. pearson.combrainly.com Therefore, SN2 reactions are highly unfavorable for this compound.

Unimolecular substitution (SN1) and elimination (E1) reactions proceed through a common carbocation intermediate. quora.com In polar protic solvents with a weak nucleophile/base, this compound can undergo solvolysis. chegg.com The initial formation of a primary carbocation is followed by a rapid rearrangement (a 1,2-hydride shift) to a more stable tertiary carbocation. This rearranged cation can then either be attacked by the solvent acting as a nucleophile to give a substitution product or lose a proton to give an elimination product. youtube.com

With strong bases, the E2 mechanism is the dominant pathway. ksu.edu.sa Strong, non-hindered bases that are also good nucleophiles (e.g., hydroxide or ethoxide) can lead to a mixture of substitution and elimination products, although for sterically hindered substrates, elimination is often favored. libretexts.org Strong, sterically hindered bases like potassium tert-butoxide are poor nucleophiles and will almost exclusively promote E2 elimination. ksu.edu.sa

Increasing the reaction temperature generally favors elimination over substitution. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change, which is favored at higher temperatures. youtube.com

Table 2: General Competition Outcomes for this compound
Reagent/ConditionNucleophile/Base CharacterDominant Reaction(s)Notes
Strong, non-bulky base (e.g., NaOEt)Strong Base, Good NucleophileE2SN2 is sterically hindered. E2 is the major pathway.
Strong, bulky base (e.g., KOtBu)Strong Base, Poor NucleophileE2Elimination is strongly favored over substitution.
Weak nucleophile/weak base (e.g., EtOH, H₂O)Weak Base, Weak NucleophileSN1 / E1Reactions proceed via a rearranged carbocation. Higher temperatures favor E1.
Good nucleophile, weak base (e.g., I⁻, Br⁻)Good Nucleophile, Weak BaseVery Slow SN1SN2 is hindered. SN1 is slow due to the primary halide structure but possible with rearrangement.

Free Radical Reactivity and Hydrogen Abstraction Studies

The free radical reactivity of this compound is primarily concerned with the abstraction of hydrogen atoms from the alkyl chain. Such reactions are characteristic of processes like further halogenation or combustion. The stability of the resulting alkyl radical is the key factor determining the site of hydrogen abstraction. The general order of radical stability is tertiary > secondary > primary.

In the structure of this compound, there are several types of hydrogen atoms:

Primary (1°) hydrogens on C1 (adjacent to the bromine), C5, and the two methyl groups at C2.

Secondary (2°) hydrogens on C3 and C4.

There are no tertiary (3°) hydrogens in this molecule.

During a free radical reaction, such as exposure to bromine in the presence of UV light, a radical initiator (like a bromine radical, Br•) will preferentially abstract the hydrogen that leads to the most stable radical intermediate. ucsb.edu Therefore, a secondary hydrogen at C3 or C4 would be abstracted more readily than any of the primary hydrogens. Between the two secondary positions, C3 is sterically more hindered due to the adjacent quaternary carbon.

Hydrogen abstraction by a radical (X•) can be represented by the following general step: R-H + X• → R• + H-X

Table 3: Predicted Reactivity for Hydrogen Abstraction from this compound
PositionHydrogen TypeResulting Radical TypeRelative Stability of RadicalPredicted Reactivity
C1Primary (α to Br)PrimaryLowLow
C2-MethylsPrimaryPrimaryLowLow
C3SecondarySecondaryHighHigh
C4SecondarySecondaryHighHighest (less sterically hindered than C3)
C5PrimaryPrimaryLowLow

Computational Chemistry and Theoretical Studies of 1 Bromo 2,2 Dimethylpentane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application to 1-bromo-2,2-dimethylpentane could provide significant insights into its reactivity.

Prediction and Characterization of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the characterization of transition states. For this compound, which can undergo substitution (S\N1, S\N2) and elimination (E1, E2) reactions, DFT could elucidate the energetic barriers for each pathway. Due to the significant steric hindrance around the primary carbon bearing the bromine atom, the S\N2 pathway is expected to have a very high activation energy. DFT could precisely quantify this barrier and compare it to the energies of intermediates and transition states for S\N1, E1, and E2 mechanisms.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. DFT can be used to calculate various reactivity descriptors, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These descriptors would help in identifying the most electrophilic and nucleophilic sites in the molecule and predicting its behavior in the presence of different reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy -10.5 eV Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy +1.2 eV Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 11.7 eV A large gap suggests high kinetic stability.
Partial Charge on Cα +0.25 e The carbon attached to bromine is electrophilic.
Partial Charge on Br -0.18 e Bromine is a good leaving group.

Note: These values are illustrative and would require actual DFT calculations to be confirmed.

Investigation of Carbocation Stability and Rearrangement Energetics

The formation of a primary carbocation upon the departure of the bromide ion in an S\N1 or E1 mechanism is generally unfavorable. libretexts.org However, the resulting 2,2-dimethylpentyl cation is prone to rearrangement to a more stable secondary or tertiary carbocation. masterorganicchemistry.com DFT calculations could precisely model the energetics of these rearrangement pathways, such as 1,2-hydride and 1,2-methyl shifts, to predict the most likely carbocation intermediates that would form in a reaction. youtube.comkhanacademy.org

Table 2: Hypothetical Relative Energies of Carbocations from this compound

Carbocation Structure Relative Energy (kcal/mol) Stability
Primary CH₃CH₂CH₂C(CH₃)₂CH₂⁺ 0 (Reference) Least Stable
Secondary CH₃CH₂CH(⁺)C(CH₃)₂CH₃ -15 More Stable
Tertiary CH₃CH₂CH₂C(⁺)(CH₃)CH₂CH₃ -25 Most Stable

Note: These values are hypothetical and intended to illustrate the expected trend in carbocation stability.

Regioselectivity Predictions for Elimination Reactions

Elimination reactions of this compound can potentially lead to different alkene products. The regioselectivity of these reactions is governed by the relative stability of the transition states leading to the different products, often following Zaitsev's rule which predicts the formation of the more substituted alkene as the major product. chemistrysteps.comchemistrysteps.com DFT could be used to calculate the activation energies for the formation of each possible alkene, thereby predicting the major and minor products of the elimination reaction under various conditions. khanacademy.org

Ab Initio Quantum Chemical Calculations for Mechanistic Insights

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. For a molecule like this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to benchmark the results obtained from DFT and to gain more precise insights into the subtle electronic effects that govern its reaction mechanisms.

Molecular Dynamics Simulations and Solvation Models

The behavior of this compound in solution is crucial to its reactivity. Molecular dynamics (MD) simulations can model the explicit interactions between the solute and solvent molecules over time, providing a dynamic picture of the solvation shell and its influence on the reaction. acs.orgresearchgate.netannualreviews.org Furthermore, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT or ab initio calculations to account for the bulk solvent effects on the energetics of reactants, intermediates, and transition states. q-chem.comq-chem.com These models are essential for accurately predicting reaction rates and equilibria in solution.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 1-bromo-2,2-dimethylpentane. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

In the synthesis or modification of this compound, NMR spectroscopy is indispensable for confirming the structure of the resulting products. Analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR spectra allows for the precise assignment of protons to their respective positions in the molecule. For instance, the presence of a neopentyl-like fragment would be characterized by a distinct singlet for the gem-dimethyl protons and characteristic multiplets for the adjacent methylene (B1212753) and propyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂Br)~3.3~45
C2 (-C(CH₃)₂)-~38
C3 (-CH₂)~1.5~40
C4 (-CH₂)~1.3~23
C5 (-CH₃)~0.9~14
C2-CH₃ (gem-dimethyl)~1.0 (singlet)~29

Note: These are estimated values and can vary based on the solvent and experimental conditions.

NMR spectroscopy is also a powerful tool for investigating the conformational dynamics of flexible molecules like this compound. auremn.org.br Rotational isomers (conformers) can interconvert rapidly at room temperature, leading to time-averaged NMR spectra. However, by employing techniques such as variable-temperature NMR, it is possible to slow down this interconversion and potentially observe distinct signals for different conformers.

Furthermore, the analysis of vicinal coupling constants (³JHH) can provide insights into the preferred dihedral angles between adjacent protons, offering clues about the dominant conformation(s) in solution. Nuclear Overhauser Effect (NOESY) experiments can also be utilized to determine through-space proximities between protons, further aiding in the elucidation of the three-dimensional structure and conformational preferences. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification and structural characterization. longdom.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A key characteristic feature for bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. pearson.comlibretexts.org This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. libretexts.orgyoutube.com

The fragmentation pattern provides a fingerprint of the molecule. For this compound, common fragmentation pathways would involve the loss of a bromine radical (Br•) or cleavage of the carbon-carbon bonds. The formation of a stable tertiary carbocation by cleavage of the C1-C2 bond is expected to be a prominent fragmentation pathway, leading to a significant peak in the spectrum. docbrown.infolibretexts.org The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion. libretexts.org Analysis of these fragmentation patterns is crucial for confirming the identity of the target compound and assessing its purity by detecting the presence of any impurities with different fragmentation behaviors. libretexts.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragment IonDescription
178/180[C₇H₁₅Br]⁺Molecular ion (M⁺ and M+2 peaks)
99[C₇H₁₅]⁺Loss of Br radical
57[C₄H₉]⁺Tertiary butyl cation (base peak)
43[C₃H₇]⁺Propyl cation
29[C₂H₅]⁺Ethyl cation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This capability is particularly useful in mechanistic studies where it is necessary to identify and characterize reaction intermediates or products with confidence. By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, HRMS can distinguish between species with the same nominal mass but different elemental compositions. This level of precision is instrumental in elucidating reaction pathways and understanding the formation of byproducts in reactions involving this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl groups. docbrown.infodocbrown.info The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. The C-H bending vibrations for methyl and methylene groups are observed in the 1350-1470 cm⁻¹ region. docbrown.info

A key vibrational mode for this compound is the C-Br stretch. The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 515 and 690 cm⁻¹. orgchemboulder.comlibretexts.orgscribd.com The exact position of this band can be influenced by the conformation of the molecule. orgchemboulder.com While IR spectroscopy is based on the absorption of light due to changes in the dipole moment, Raman spectroscopy relies on the scattering of light due to changes in the polarizability of the molecule. cardiff.ac.uk Therefore, certain vibrational modes may be more prominent in one technique than the other, providing complementary structural information. For instance, the C-C skeletal vibrations may be more readily observed in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C-H stretch (alkyl)2850 - 3000
C-H bend (alkyl)1350 - 1470
C-Br stretch515 - 690

By combining the detailed information obtained from NMR, MS, and vibrational spectroscopy, a complete and unambiguous characterization of the structure and conformational properties of this compound can be achieved.

Vibrational Analysis and Functional Group Identification in Derivatives

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups within a molecule. For this compound, the infrared spectrum is characterized by absorptions corresponding to the vibrations of its constituent bonds. The primary absorptions are due to C-H stretching and bending vibrations of the methyl and methylene groups, and the C-Br stretching vibration.

When this compound undergoes chemical transformations to form derivatives, FTIR spectroscopy can be instrumental in identifying the new functional groups. For instance, in a hypothetical substitution reaction where the bromine atom is replaced by a hydroxyl group to form 2,2-dimethylpentan-1-ol, the appearance of a strong, broad absorption band in the 3200-3600 cm⁻¹ region would indicate the presence of the O-H stretching vibration. Concurrently, the disappearance of the characteristic C-Br stretching band would confirm the substitution.

Similarly, if this compound undergoes an elimination reaction to yield 2,2-dimethyl-1-pentene, the IR spectrum of the product would exhibit a characteristic C=C stretching absorption around 1640-1680 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹.

Table 1: Hypothetical Vibrational Frequencies for this compound and its Derivatives This table contains hypothetical data for illustrative purposes.

Functional Group Vibrational Mode This compound (cm⁻¹) 2,2-dimethylpentan-1-ol (cm⁻¹) 2,2-dimethyl-1-pentene (cm⁻¹)
C-H (alkane) Stretching 2850-2960 2850-2960 2850-2960
C-Br Stretching 500-600 - -
O-H Stretching - 3200-3600 (broad) -
C-O Stretching - 1050-1150 -
C=C Stretching - - 1640-1680

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org While this compound is a liquid at room temperature, it is possible to synthesize crystalline derivatives that can be subjected to X-ray crystallographic analysis. The formation of a suitable crystalline derivative is a critical and often challenging step. libretexts.org

For instance, a reaction of this compound to introduce a functional group capable of forming strong intermolecular interactions, such as hydrogen bonding or π-π stacking, could facilitate the growth of single crystals suitable for X-ray diffraction. An example could be the synthesis of a derivative containing a urea (B33335) or a thiourea (B124793) moiety.

Table 3: Hypothetical Crystal Data for a Crystalline Derivative of this compound This table contains hypothetical data for illustrative purposes.

Parameter Value
Chemical Formula C₁₀H₂₀N₂O
Formula Weight 184.28
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 8.456(1)
c (Å) 12.345(3)
β (°) 105.67(1)
Volume (ų) 1018.9(4)
Z 4

Applications of 1 Bromo 2,2 Dimethylpentane As a Chemical Building Block in Advanced Synthesis

Role in the Synthesis of Complex Organic Molecules

The application of 1-Bromo-2,2-dimethylpentane in the synthesis of complex organic molecules is primarily centered on its ability to introduce a sterically demanding alkyl group. This characteristic is pivotal in creating specific three-dimensional arrangements within a target molecule, which can be crucial for its biological activity or material properties.

The 2,2-dimethylpentyl group, which can be incorporated into a molecule using this compound, is a bulky and branched moiety. The introduction of such groups can significantly influence the conformational preferences and physicochemical properties of the resulting compound. For instance, the presence of this group can enhance the lipophilicity of a molecule, which is a critical parameter in the design of pharmacologically active compounds. The steric bulk can also serve to lock a molecule into a specific conformation, which can be advantageous in the design of highly selective catalysts or molecular receptors.

Despite the steric hindrance around the reactive center, this compound can participate in carbon-carbon bond-forming reactions, albeit under specific conditions. While direct nucleophilic substitution via an S(_N)2 mechanism is significantly impeded, this compound can be a valuable precursor for organometallic reagents.

One of the most common applications of alkyl halides in carbon-carbon bond formation is through the generation of Grignard reagents. The reaction of this compound with magnesium metal in an etheral solvent would yield the corresponding Grignard reagent, 2,2-dimethylpentylmagnesium bromide. This organometallic compound can then act as a potent nucleophile, reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. The use of this specific Grignard reagent allows for the direct installation of the 2,2-dimethylpentyl group onto a variety of molecular scaffolds.

Below is a table summarizing the expected reactivity of this compound in common carbon-carbon bond-forming reactions.

Reaction TypeReagentsExpected ProductNotes
Grignard Reagent FormationMg, dry ether2,2-dimethylpentylmagnesium bromideA common and effective way to utilize this sterically hindered alkyl halide as a nucleophile.
Wurtz CouplingNa4,4,7,7-tetramethyldecaneA symmetrical coupling reaction that would yield a highly branched alkane.
Gilman Reagent Formation1. 2 Li2. CuILithium di(2,2-dimethylpentyl)cuprateUseful for conjugate addition reactions and coupling with other organic halides.

Intermediacy in Medicinal Chemistry Research and Drug Candidate Synthesis

In the realm of medicinal chemistry, the precise control over the three-dimensional structure of a molecule is paramount to its biological activity. The introduction of specific structural motifs, such as halogens and bulky alkyl groups, can profoundly influence a drug candidate's efficacy, selectivity, and pharmacokinetic profile.

While this compound is primarily a source of the 2,2-dimethylpentyl group, the bromine atom itself can be of strategic importance. Halogen atoms, particularly bromine, are known to participate in halogen bonding, a non-covalent interaction that can play a crucial role in ligand-receptor binding. Although the direct use of this compound to introduce a bromine atom for this purpose is less common due to the subsequent displacement of the bromine to form a new bond, its presence in the starting material allows for its incorporation into a synthetic scheme where the final product retains the halogen at a different position through molecular rearrangement or a multi-step synthesis.

The steric hindrance of this compound can also be exploited to direct reactions at other sites of a molecule, acting as a temporary protecting or directing group.

Integration into Materials Science and Polymer Chemistry Research

The unique structural features of this compound also lend themselves to applications in materials science and polymer chemistry, where the architecture of the constituent molecules dictates the macroscopic properties of the material.

In polymer chemistry, the structure of the monomeric units and the initiating species can have a profound impact on the properties of the resulting polymer. While direct information on the use of this compound in polymerization is scarce, its structure suggests potential applications.

For example, it could theoretically be used to synthesize a sterically hindered initiator for radical polymerization. The thermal or photochemical decomposition of a molecule derived from this compound could generate a bulky radical that would initiate polymerization, potentially leading to polymers with specific end-group functionalities and altered chain termination kinetics.

Furthermore, the 2,2-dimethylpentyl group could be incorporated into monomers to create polymers with high thermal stability and specific solubility characteristics. The bulky side chains would restrict chain mobility, potentially increasing the glass transition temperature of the polymer.

The following table outlines the potential roles of this compound in polymer chemistry.

Application AreaPotential RoleExpected Outcome
Polymer SynthesisSource for a sterically hindered initiatorControl over polymerization kinetics and polymer end-groups.
Monomer SynthesisIncorporation of the 2,2-dimethylpentyl groupPolymers with increased thermal stability and modified solubility.
Surface ModificationGrafting onto polymer backbonesAltered surface properties such as hydrophobicity.

Functionalization of Advanced Materials

The introduction of specific organic functionalities to the surfaces of inorganic or polymeric materials is a cornerstone of modern materials science. This process, known as functionalization, can dramatically alter the physicochemical properties of a material, including its hydrophobicity, biocompatibility, chemical reactivity, and thermal stability. Alkyl halides, such as this compound, represent a versatile class of reagents for such modifications due to the reactivity of the carbon-bromine bond, which can participate in a variety of covalent bond-forming reactions.

The neopentyl group, a key structural feature of this compound, is of particular interest in materials science. Its bulky, sterically hindered nature can impart significant hydrolytic and thermal stability to the functionalized material. While specific research on the application of this compound in material functionalization is not extensively documented in publicly available literature, its potential can be inferred from studies on analogous alkyl bromides and neopentyl-containing compounds. These compounds are frequently employed to create robust, functional surfaces on a variety of substrates.

The primary mechanisms through which compounds like this compound could be used for material functionalization include nucleophilic substitution reactions and radical-based grafting processes. For instance, surfaces rich in nucleophilic groups (e.g., hydroxyl groups on silica (B1680970) or cellulose) can be modified by reaction with the electrophilic carbon of the C-Br bond. Similarly, radical-based methods can be used to attach the 2,2-dimethylpentyl group to various surfaces.

The following table summarizes research findings on the functionalization of advanced materials using various alkyl bromides, providing a basis for the potential applications of this compound.

Alkyl Bromide Material Substrate Functionalization Method Outcome of Functionalization
6-bromohexanoic acidGoldRadical Crossover ReactionPreparation of carboxylic acid-functionalized gold surfaces for layer-by-layer assemblies. nih.gov
1-bromododecaneCellulose NanocrystalsNucleophilic Substitution (SN2)Increased hydrophobicity and improved dispersion in a polylactide matrix. mdpi.com
n-alkyl halidesGermananeAbstraction of hydrogen and subsequent alkylationCovalent attachment of alkyl chains to the germanane surface. acs.org
Unactivated alkyl bromidesNot specified (in solution)Ni-catalyzed migratory 3,3-difluoroallylationConstruction of all-carbon quaternary centers, demonstrating remote functionalization. nih.govnsf.gov
2-bromomethyl-2-methyl-1,3-dibromopropaneNot specified (in solution)Nucleophilic SubstitutionEfficient synthesis of branched polyethers, overcoming the neopentyl effect through neighboring-group participation. researchgate.net

Based on these analogous studies, this compound could potentially be used to:

Modify the surface of nanoparticles: Introducing the bulky 2,2-dimethylpentyl group onto the surface of silica or metal oxide nanoparticles could enhance their dispersion in non-polar polymer matrices and improve the thermal stability of the resulting nanocomposites.

Functionalize polymer surfaces: Grafting this compound onto polymer backbones could be a method to control the surface energy and hydrophobicity of polymeric materials. The stability of the neopentyl group would be advantageous in applications requiring resistance to harsh chemical or thermal environments. nih.gov

Create self-assembled monolayers (SAMs): While typically formed from thiols on gold or silanes on silica, the principles of self-assembly could be adapted for bromoalkanes on certain substrates to create ordered molecular layers that passivate or functionalize the surface.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 1-bromo-2,2-dimethylpentane?

  • Methodology : The compound is synthesized via free-radical bromination of 2-methylpentane using bromine (Br₂) under UV light or peroxide-initiated conditions. The reaction proceeds through a radical chain mechanism, where Br₂ dissociates into bromine radicals that abstract hydrogen from the tertiary carbon of 2-methylpentane, forming the tertiary alkyl bromide.
  • Key Considerations :

  • Use a molar ratio of 1:1.2 (2-methylpentane:Br₂) to minimize polybromination.

  • Reaction temperature should be maintained at 40–60°C for optimal radical stability.

  • Purification via fractional distillation (boiling point ~135–140°C) is recommended .

    Parameter Laboratory Scale Industrial Scale
    Reactor TypeBatch reactorContinuous flow reactor
    InitiatorAIBN or UV lightPeroxide catalysts
    Yield Optimization65–75%80–85% (with recycling)
    SafetyFume hood, inert atmosphereAutomated pressure/temperature control

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if aerosol generation is possible.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors (TLV: 0.1–1 ppm).
  • Storage : Store in amber glass bottles at 2–8°C, away from oxidizing agents and heat sources.
    • Emergency Measures :
  • In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention.
  • Spills should be contained using vermiculite and neutralized with sodium bicarbonate .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Analysis :

  • ¹H NMR : δ 1.2–1.4 ppm (m, 6H, CH₃), δ 1.6–1.8 ppm (m, 2H, CH₂), δ 3.4 ppm (s, 1H, Br-C).
  • ¹³C NMR : δ 22.1 (CH₃), δ 35.6 (C-Br), δ 40.2 (CH₂).
    • Mass Spectrometry : Molecular ion peak at m/z 165 (C₆H₁³Br⁺), with fragments at m/z 107 (loss of Br) and m/z 85 (C₅H₁₁⁺).
    • IR Spectroscopy : C-Br stretch at 560–600 cm⁻¹, C-H stretches at 2850–2960 cm⁻¹ .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in SN2 vs. E2 mechanisms?

  • Mechanistic Insights :

  • The tertiary bromine center and adjacent methyl groups create significant steric hindrance, disfavoring SN2 (bimolecular nucleophilic substitution) due to restricted backside attack.
  • E2 (β-elimination) is favored under basic conditions (e.g., KOH/ethanol), producing 2,2-dimethyl-1-pentene as the major product.
    • Experimental Design :
  • Compare reaction rates with primary bromides (e.g., 1-bromopentane) under identical conditions.
  • Use kinetic isotope effects (KIE) or Hammett plots to quantify steric vs. electronic contributions .

Q. What computational tools and databases are recommended for retrosynthetic analysis of this compound?

  • Tools :

  • Reaxys : For accessing reaction pathways and precedent conditions.
  • Pistachio : To predict feasible precursors (e.g., 2-methylpentane + Br₂).
    • Workflow :

Input SMILES (CCCC(C)(C)Br) into the tool.

Filter results by reaction yield (>70%) and commercial precursor availability.

Validate routes using DFT calculations (e.g., Gaussian) to assess activation energies .

Q. What are the methodological challenges in scaling up the synthesis of this compound from laboratory to continuous flow systems?

  • Challenges :

  • Heat Management : Radical bromination is exothermic; flow reactors require precise temperature modulation.
  • Residence Time : Optimal time (~30–60 minutes) must balance conversion and byproduct formation.
    • Solutions :
  • Use microreactors with integrated cooling jackets.
  • Implement inline FTIR or GC-MS for real-time monitoring of Br₂ consumption .

Data Contradictions and Validation

  • Synthesis Yield Discrepancies : Lab-scale yields (65–75%) vs. industrial claims (80–85%) may arise from unoptimized initiator concentrations or purification losses. Validate via independent replication using GC-FID .
  • Spectroscopic Data : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs) to resolve ambiguities in peak assignments .

Retrosynthesis Analysis

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1-Bromo-2,2-dimethylpentane
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Reactant of Route 2
1-Bromo-2,2-dimethylpentane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.